molecular formula C9H15NO4 B2631221 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid CAS No. 737771-11-8

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid

Cat. No.: B2631221
CAS No.: 737771-11-8
M. Wt: 201.222
InChI Key: LGWQFJFWGRTFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is a chemical compound with the molecular formula C9H15NO4 It is characterized by the presence of a piperidine ring, an oxo group, and an ethoxyacetic acid moiety

Mechanism of Action

Result of Action

One study has shown that this compound has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions. The study found that the adsorbents demonstrated significant adsorption capacities for La, Gd, Y, and Sc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid. For instance, the study mentioned above found that an optimal pH of 5 was identified for the adsorption of rare earth element ions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid typically involves the reaction of piperidine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-(2-Oxo-2-morpholin-1-ylethoxy)acetic acid: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and interactions.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(6-14-7-9(12)13)10-4-2-1-3-5-10/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQFJFWGRTFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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